(2-Chlorophenyl)(cyclopentyl)methanol

Description

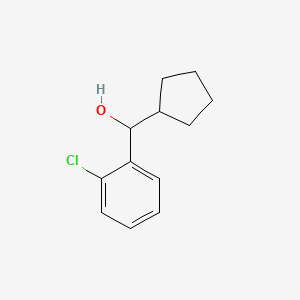

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9,12,14H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPGNSAFCQVLDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chlorophenyl Cyclopentyl Methanol

Stereoselective Synthesis of (2-Chlorophenyl)(cyclopentyl)methanol

The synthesis of specific stereoisomers of this compound is centered on controlling the formation of its single chiral center. This is primarily achieved through enantioselective methods starting from its prochiral ketone precursor.

Enantioselective Approaches to its Chiral Forms

The primary route to the chiral forms of this compound is the asymmetric reduction of its corresponding prochiral ketone, (2-Chlorophenyl)(cyclopentyl)methanone. This transformation is a cornerstone of modern synthetic chemistry, enabling access to enantiomerically enriched or pure alcohols. Established methods for the asymmetric reduction of ketones are applicable here, most notably the use of chiral catalysts. rsc.orgsigmaaldrich.com

One prominent strategy involves the use of Corey-Bakshi-Shibata (CBS) catalysts, which are based on oxazaborolidine structures. rsc.org These catalysts, when used with a stoichiometric reducing agent like borane (B79455) (BH₃), can effectively reduce the ketone to the alcohol with high levels of enantioselectivity. rsc.org The choice of the specific CBS catalyst dictates whether the (R)- or (S)-enantiomer of the alcohol is produced.

Another powerful method is catalytic transfer hydrogenation. This technique often employs ruthenium-based catalysts in conjunction with a hydrogen donor, such as 2-propanol or formic acid. sigmaaldrich.com Ligands coordinated to the metal center, often featuring a pseudo-dipeptide structure, create a chiral environment that directs the reduction to favor one enantiomer over the other. sigmaaldrich.com

The general scheme for these approaches is summarized below.

Table 1: General Enantioselective Reduction Methods

| Method | Catalyst System Example | Hydrogen Source | Product |

|---|---|---|---|

| Catalytic Asymmetric Reduction | Corey's Oxazaborolidine Catalyst | Borane (BH₃) | (R)- or (S)-(2-Chlorophenyl)(cyclopentyl)methanol |

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis involves controlling the stereochemical outcome at a new chiral center relative to an existing one. Since this compound possesses only a single stereocenter, diastereoselectivity is not a factor in its direct synthesis from achiral precursors. nih.gov The concept would become relevant in multi-step syntheses where a chiral intermediate is used to prepare the target molecule, or if the alcohol itself is used as a chiral reactant to influence the formation of a second stereocenter in a subsequent product. While diastereoselective strategies are crucial for building complex molecules with multiple chiral centers, specific, documented examples focusing on the synthesis of this compound via such pathways are not prominent in the reviewed scientific literature. nih.govbeilstein-journals.org

Pathways to this compound via Precursor Chemistry

The construction of this compound relies on well-established reactions that either transform a functional group on a pre-existing carbon skeleton or build the skeleton itself using organometallic reagents.

Transformation from (2-Chlorophenyl)(cyclopentyl)methanone

The most direct and common pathway to this compound is the reduction of the ketone (2-Chlorophenyl)(cyclopentyl)methanone. rsc.orgcaymanchem.com This ketone is a known synthetic intermediate, particularly recognized as a starting material in the synthesis of other compounds. caymanchem.comcolab.ws The transformation involves the reduction of the carbonyl group (C=O) to a hydroxyl group (-OH), yielding the desired secondary alcohol.

This reduction is typically accomplished using standard hydride-based reducing agents. The choice of reagent can be tailored based on the desired reaction scale and selectivity.

Table 2: Common Reagents for Ketone Reduction

| Reagent | Typical Solvent | Description |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | A mild and selective reducing agent, safe for general laboratory use. It readily reduces ketones and aldehydes. |

The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide intermediate during workup to yield the final alcohol.

Utilization of Related Organometallic Reagents in its Formation

Organometallic reagents are essential tools for forming new carbon-carbon bonds. mt.com The synthesis of this compound can be achieved by reacting an organometallic compound containing one part of the molecule's carbon framework with an aldehyde or other electrophilic species containing the other part. libretexts.org

A primary method is the Grignard reaction. This involves the addition of a cyclopentyl Grignard reagent to 2-chlorobenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming the carbon-carbon bond that links the cyclopentyl and phenyl rings. Subsequent acidic workup protonates the intermediate to give the final alcohol.

Reaction Scheme:

Step 1 (Grignard Formation): Cyclopentyl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form cyclopentylmagnesium bromide. libretexts.orggoogle.com

Step 2 (Addition): The prepared Grignard reagent is added to a solution of 2-chlorobenzaldehyde. libretexts.org

Step 3 (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to yield this compound.

An alternative, though less common, Grignard route would involve reacting 2-chlorophenylmagnesium bromide with cyclopentanecarboxaldehyde. The principles of the reaction remain the same. These organometallic reactions must be conducted in dry, aprotic solvents because the reagents are strong bases that react readily with protic solvents like water. libretexts.org

Derivatization Strategies for this compound

The hydroxyl group of this compound is the primary site for further chemical modification, or derivatization. These strategies allow for the conversion of the alcohol into other functional groups, enabling the synthesis of a wider range of molecules. nih.gov

Key derivatization reactions include:

Esterification: The alcohol can be reacted with a carboxylic acid (or its more reactive acyl chloride or anhydride (B1165640) derivatives) to form an ester. This reaction is often catalyzed by a strong acid.

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Conversion to an Alkyl Halide: The hydroxyl group can be transformed into a good leaving group and substituted by a halide. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, respectively. nih.gov

These transformations are fundamental in synthetic chemistry for altering a molecule's properties or preparing it for subsequent coupling reactions. nih.gov

Hydroxyl Group Functionalization Reactions

The hydroxyl group is a primary site for functionalization in this compound, enabling the introduction of diverse chemical moieties. These reactions are crucial for creating derivatives with altered biological activities or for linking the molecule to other substrates. Common functionalization strategies include:

Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction is typically catalyzed by an acid or a coupling agent.

Etherification: Formation of an ether linkage can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (2-Chlorophenyl)(cyclopentyl)methanone, using various oxidizing agents. This ketone is a critical precursor in several synthetic pathways.

Substitution: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions.

Chemoselective transformation of the hydroxyl group is a significant area of interest, particularly for creating analogs for biological screening. nih.gov For instance, rhodium-catalyzed reactions with diazoester compounds can introduce alkyne functionalities, which are useful for click chemistry applications. nih.gov

Modifications of the Chlorophenyl and Cyclopentyl Moieties

While the hydroxyl group is a common point of modification, the chlorophenyl and cyclopentyl groups also offer opportunities for structural diversification.

Chlorophenyl Group Modifications:

The chlorine atom on the phenyl ring can be substituted through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other functional groups. The aromatic ring itself can undergo electrophilic aromatic substitution, but the directing effects of the chloro and alkyl substituents would need to be considered.

Cyclopentyl Group Modifications:

The cyclopentyl ring is generally less reactive. However, modifications can be envisioned, such as free-radical halogenation, although selectivity might be an issue. Ring-expansion or contraction reactions are also possibilities under specific conditions.

Continuous Flow Synthesis Applications for this compound Intermediates

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as improved safety, efficiency, and scalability over traditional batch processes. researchgate.netflinders.edu.au The synthesis of intermediates for complex molecules like ketamine, which involves the precursor (2-chlorophenyl)(cyclopentyl)methanone, has been a subject of investigation in flow chemistry. researchgate.netgoogle.com

A continuous-flow setup for the synthesis of related compounds has been described using a capillary reactor. google.com Such a system allows for precise control over reaction parameters like temperature and residence time, which are critical for optimizing yield and minimizing impurities. rsc.org For example, a semi-continuous flow protocol for a related reaction demonstrated a significant reduction in reaction time compared to batch production while maintaining good product quality. researchgate.net The use of computational fluid dynamics (CFD) can further aid in the design and optimization of these continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Investigation of Reaction Mechanisms and Side-Product Formation in its Synthesis

The most common route for the synthesis of this compound involves the reduction of the corresponding ketone, (2-chlorophenyl)(cyclopentyl)methanone. The synthesis of this ketone is often achieved via a Grignard reaction between a cyclopentylmagnesium halide and 2-chlorobenzonitrile (B47944). google.comsciencemadness.org

Mechanism of Ketone Synthesis:

Grignard Reagent Formation: Cyclopentyl halide (e.g., chloride or bromide) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form cyclopentylmagnesium halide. google.com

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbon of the nitrile group in 2-chlorobenzonitrile.

Hydrolysis: The resulting imine-magnesium complex is hydrolyzed, typically with an aqueous acid, to yield the ketone, (2-chlorophenyl)(cyclopentyl)methanone.

A patent describes a process where the diethyl ether solvent is replaced with benzene (B151609) during the reaction to improve safety and reaction kinetics. google.com A more recent and novel synthesis route for the ketone precursor has been identified, starting from cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov

Side-Product Formation:

Several factors can lead to the formation of side-products in the Grignard synthesis:

Wurtz Coupling: Reaction of the Grignard reagent with unreacted cyclopentyl halide can lead to the formation of dicyclopentyl.

Incomplete Reaction: Unreacted 2-chlorobenzonitrile may remain if the reaction does not go to completion. sciencemadness.org

Over-addition: The Grignard reagent could potentially add to the newly formed ketone, leading to a tertiary alcohol, although this is less common with nitriles as starting materials.

Enolization: The ketone product can be deprotonated at the alpha-position by the Grignard reagent, leading to the formation of an enolate and reducing the yield of the desired product.

Careful control of reaction conditions, such as temperature, stoichiometry, and the purity of reagents and solvents, is crucial to minimize these side reactions and maximize the yield of the desired ketone precursor. sciencemadness.org Subsequent reduction of the ketone to this compound is typically a high-yielding step.

Stereochemical Characterization and Conformational Analysis

Determination of Absolute Stereochemistry

The absolute configuration of a chiral molecule like (2-Chlorophenyl)(cyclopentyl)methanol can be unequivocally determined through single-crystal X-ray crystallography. This technique provides the precise spatial coordinates of each atom in the crystalline state, allowing for the assignment of the (R) or (S) configuration. While a specific crystal structure for this compound is not publicly available, this method remains the gold standard for such determinations.

Alternatively, the absolute configuration of chiral secondary alcohols can be determined using spectroscopic methods in combination with chiral derivatizing agents. One common approach is the modified Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the deduction of the absolute configuration of the original alcohol. For analogous diarylmethanols, the absolute configuration has been successfully determined by ¹H NMR studies of their corresponding MTPA esters. niscpr.res.in

Another powerful technique is the application of chiroptical spectroscopy, such as electronic circular dichroism (ECD). The experimental ECD spectrum can be compared with the theoretically calculated spectrum for a specific enantiomer (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration.

Analysis of Conformational Preferences and Intramolecular Interactions

The cyclopentyl group itself is not planar and exists in various puckered conformations, such as the envelope and twist forms, which rapidly interconvert at room temperature. The relative orientation of the cyclopentyl ring and the 2-chlorophenyl group with respect to each other and the hydroxyl group will define the stable conformers of the molecule.

A key feature that can influence the conformational preference is the potential for intramolecular hydrogen bonding. nih.gov The hydroxyl group (a hydrogen bond donor) can interact with the chlorine atom on the phenyl ring or the π-system of the aromatic ring (both potential hydrogen bond acceptors). nih.gov Such an interaction would lead to a more compact, cyclic-like conformation, which can have a significant impact on the molecule's physical, chemical, and biological properties. The presence and strength of such intramolecular hydrogen bonds can be investigated using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, often in combination with computational modeling. goettingen-research-online.deresearchgate.net For instance, in related systems, intramolecular hydrogen bonding has been shown to stabilize specific conformations and influence biological activity. nih.gov

Computational methods, such as density functional theory (DFT) calculations, are invaluable tools for exploring the potential energy surface of the molecule and identifying the low-energy conformers. These calculations can provide insights into the dihedral angles, bond lengths, and the relative energies of different conformations, as well as predict the spectroscopic signatures of the most stable conformers.

| Computed Molecular Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₂H₁₅ClO |

| Molecular Weight | 210.70 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 20.2 Ų |

| IUPAC Name | This compound |

| PubChem CID | 61030137 |

| Data sourced from PubChem. nih.gov |

Chiral Resolution and Enantiomeric Purity Assessment Techniques for Analogues

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties. This process is known as chiral resolution. For analogous chiral alcohols, several techniques have been successfully employed.

One of the most common methods is derivatization with a chiral resolving agent to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.

Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a standard method for the enantiomeric separation of chiral alcohols and the determination of enantiomeric excess (% ee).

The enantiomeric purity , or enantiomeric excess, of a sample is a measure of the relative amounts of the two enantiomers. It is a critical parameter in the synthesis and characterization of chiral compounds. Besides chiral HPLC, other techniques are available for this assessment:

Gas Chromatography (GC) with a chiral column: Similar to chiral HPLC, this is suitable for volatile chiral compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Capillary Electrophoresis (CE): This technique offers high-resolution separation of enantiomers.

The table below summarizes common techniques used for the chiral resolution and enantiomeric purity assessment of chiral alcohol analogues.

| Technique | Principle | Application |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | Separation of enantiomers and determination of enantiomeric excess. |

| Gas Chromatography (GC) with Chiral Columns | Separation based on differential interaction with a chiral stationary phase in the gas phase. | Analysis of volatile chiral compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral shift reagents or solvents to induce separate signals for each enantiomer. | Determination of enantiomeric purity. |

| Fractional Crystallization of Diastereomeric Salts | Separation of diastereomers based on differences in solubility. | Preparative scale resolution of enantiomers. |

| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector. | High-resolution analysis of enantiomeric purity. |

Advanced Spectroscopic Elucidation of 2 Chlorophenyl Cyclopentyl Methanol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. High-field ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer unambiguous evidence for the structure of (2-Chlorophenyl)(cyclopentyl)methanol.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methine, and cyclopentyl protons. The aromatic protons on the 2-chlorophenyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.6 ppm. Due to the chloro-substituent, these protons will show complex splitting patterns (multiplets). The methine proton (CH-OH) is a key diagnostic signal and is anticipated to appear as a doublet in the region of δ 4.5-5.5 ppm, with its coupling to the adjacent cyclopentyl methine proton. The hydroxyl proton (-OH) signal is expected as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but typically appears between δ 1.5 and 3.0 ppm. The protons of the cyclopentyl ring will produce a series of complex multiplets in the upfield region, generally between δ 1.2 and 2.5 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbon atom of the 2-chlorophenyl ring directly bonded to the chlorine atom (C-Cl) is expected to have a chemical shift in the range of δ 132-135 ppm. The other aromatic carbons will resonate in the δ 125-130 ppm range. The carbinol carbon (CH-OH) is a significant downfield signal for an sp³ hybridized carbon, expected around δ 75-80 ppm due to the deshielding effect of the attached oxygen atom. The carbons of the cyclopentyl ring are anticipated to appear in the range of δ 25-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.6 (m) | 125 - 130 |

| C-Cl (Aromatic) | - | 132 - 135 |

| CH-OH | 4.5 - 5.5 (d) | 75 - 80 |

| OH | 1.5 - 3.0 (br s) | - |

| Cyclopentyl CH | 2.0 - 2.5 (m) | 40 - 45 |

| Cyclopentyl CH₂ | 1.2 - 1.9 (m) | 25 - 30 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and analogous compounds. m = multiplet, d = doublet, br s = broad singlet.

To confirm the assignments from 1D NMR and establish the connectivity between protons and carbons, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be expected between the methine proton (CH-OH) and the adjacent methine proton of the cyclopentyl ring. It would also show the intricate coupling network within the cyclopentyl ring protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, for instance, confirming the assignment of the CH-OH proton to the carbinol carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is characterized by the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orgopenstax.orglibretexts.orgyoutube.com The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration for a secondary alcohol is expected to appear in the range of 1100-1150 cm⁻¹. spectroscopyonline.com The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below and above 3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration typically appears in the fingerprint region, between 700 and 800 cm⁻¹.

Table 2: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch | 1100 - 1150 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds. The Raman spectrum of this compound would be expected to show a strong C-Cl stretching band, as bonds to heavier atoms often give rise to intense Raman signals. researchgate.netnih.govacs.org The aromatic ring vibrations would also be prominent. The symmetric C-C breathing mode of the phenyl ring should give a sharp signal around 1000 cm⁻¹. The O-H stretch is typically weak in Raman spectra. This technique serves as a valuable molecular fingerprint for the compound.

Table 3: Predicted Raman Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 700 - 800 | Strong |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide further structural clues.

The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight, which is 210.0811 Da. nih.gov The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways for benzylic alcohols. guidechem.comstackexchange.comucalgary.ca A common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 192. Alpha-cleavage, the breaking of the bond between the carbinol carbon and the cyclopentyl ring, would result in the loss of the cyclopentyl radical (•C₅H₉), leading to a prominent fragment ion at m/z 141, corresponding to [C₇H₆ClO]⁺. The subsequent loss of CO from this fragment could lead to an ion at m/z 113. Another significant fragmentation pathway could involve the loss of the chlorophenyl group.

Theoretical and Computational Chemistry Studies of 2 Chlorophenyl Cyclopentyl Methanol

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a range of molecular properties with a good balance of accuracy and computational cost. Theoretical studies on molecules with similar structural motifs, such as other substituted diphenyl methanols, have demonstrated the utility of DFT in understanding their properties. irjet.netresearchgate.net

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Geometry optimization using DFT allows for the determination of the most stable conformation of (2-Chlorophenyl)(cyclopentyl)methanol. The presence of the flexible cyclopentyl group and the rotatable bond connecting it to the chiral center suggests the existence of multiple low-energy conformers.

A conformational search would reveal the potential energy surface of the molecule, identifying various local minima and the transition states that connect them. The relative energies of these conformers would indicate their population at a given temperature. Key dihedral angles, such as those defining the orientation of the 2-chlorophenyl and cyclopentyl groups relative to the hydroxyl group, would be critical parameters in defining the conformational landscape.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-C-O) (°) | Dihedral Angle (C-C-C-H) (°) | Relative Energy (kcal/mol) |

| 1 | 15 | 175 | 0.00 |

| 2 | 95 | 178 | 1.25 |

| 3 | -88 | 176 | 1.32 |

| 4 | 175 | 177 | 2.50 |

Note: This table presents a hypothetical representation of data that would be obtained from a DFT conformational analysis.

DFT calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would be of significant interest. nih.govidc-online.com The calculated shifts, when compared with experimental data, can help confirm the proposed structure and assign specific resonances to individual atoms. nih.govidc-online.com

Similarly, the calculation of vibrational frequencies can provide a theoretical infrared (IR) spectrum. The characteristic vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic rings, and the C-Cl stretch, can be identified and compared with experimental IR spectra.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C (hydroxyl-bearing) | 75.8 | H | 4.95 |

| C (ipso-Cl) | 133.2 | - | - |

| C (aromatic) | 129.5 - 127.1 | H | 7.40 - 7.20 |

| C (cyclopentyl) | 45.3 - 25.8 | H | 2.10 - 1.50 |

| O | - | H | 2.50 (broad) |

Note: This table presents a hypothetical representation of data from DFT-based NMR prediction.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MESP for this compound would likely show a negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

This analysis provides a qualitative picture of the molecule's polarity and its potential for intermolecular interactions, which are crucial in understanding its physical properties and biological activity.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edunumberanalytics.com It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of hyperconjugative interactions.

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(C-H) | 1.5 |

| LP (O) | σ(C-C) | 0.8 |

| σ (C-H) | σ(C-C) | 2.3 |

| π (C=C) | π(C=C) | 18.5 |

Note: This table presents a hypothetical representation of data from an NBO analysis, illustrating the types of electronic interactions that would be investigated.

Structure Reactivity Relationships and Mechanistic Organic Chemistry

Correlating Structural Features with Synthetic Reactivity and Selectivity

The reactivity of (2-Chlorophenyl)(cyclopentyl)methanol is primarily dictated by the interplay of its key structural components: the hydroxyl group, the bulky cyclopentyl moiety, and the electronically influential 2-chlorophenyl group. The hydroxyl group can act as a nucleophile, a proton donor, or a leaving group upon activation. The steric hindrance imposed by the cyclopentyl and 2-chlorophenyl groups significantly influences the stereochemical outcome of reactions at the carbinol center.

The 2-chloro substituent on the phenyl ring exerts both steric and electronic effects. Its presence can influence the acidity of the hydroxyl proton and the electron density at the benzylic carbon, thereby affecting the rates and pathways of reactions such as etherification, esterification, and oxidation. For instance, in oxidation reactions to form the corresponding ketone, the electronic nature of the substituent can impact the reaction kinetics.

| Structural Feature | Influence on Reactivity | Potential Reactions |

|---|---|---|

| Hydroxyl Group (-OH) | Nucleophilic and electrophilic character (upon activation) | Etherification, Esterification, Oxidation, Substitution |

| Cyclopentyl Group | Steric hindrance, influencing stereoselectivity | Reactions at the carbinol center |

| 2-Chlorophenyl Group | Steric and electronic effects (inductive and resonance) | Aromatic substitution, modification of benzylic reactivity |

Role of this compound in Asymmetric Catalysis

While specific studies detailing the use of this compound as a chiral ligand or auxiliary in asymmetric catalysis are not prominent in the available literature, its structure suggests potential applications in this field. Chiral, enantiomerically pure forms of this alcohol could, in principle, be utilized in several ways:

As a Chiral Auxiliary: The hydroxyl group provides a handle for the temporary attachment of the molecule to a prochiral substrate. The steric bulk of the cyclopentyl and 2-chlorophenyl groups could then direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved and recovered.

As a Precursor to Chiral Ligands: The alcohol functionality can be a starting point for the synthesis of more complex chiral ligands. For example, it could be incorporated into phosphine, amine, or other coordinating structures to create ligands for transition metal-catalyzed asymmetric reactions. The stereochemistry at the carbinol center would be crucial for inducing enantioselectivity in the catalytic process.

The effectiveness of such applications would depend on the ability to economically resolve the racemic mixture of this compound or to develop an enantioselective synthesis for one of its enantiomers.

Development of Novel Synthetic Pathways Utilizing the this compound Scaffold

The this compound scaffold can be seen as a building block for the synthesis of more complex molecular architectures. Novel synthetic pathways could leverage the existing functionalities to introduce further chemical diversity.

One potential avenue involves the stereoselective reduction of the precursor ketone, (2-chlorophenyl)(cyclopentyl)methanone, to access specific stereoisomers of the alcohol. This could be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Subsequent transformations of the hydroxyl group could then proceed with retention or inversion of configuration, leading to a variety of enantiomerically enriched products.

| Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|

| Asymmetric Reduction of Precursor Ketone | Chiral boranes, asymmetric transfer hydrogenation | Enantiomerically enriched this compound |

| Mitsunobu Reaction | DEAD, PPh₃, nucleophile | Inversion of stereochemistry at the carbinol center |

| Derivatization of the Hydroxyl Group | Acyl chlorides, alkyl halides | Esters, ethers with retained stereochemistry |

Design and Synthesis of Derivatives for Mechanistic Organic Studies

Derivatives of this compound can be designed and synthesized to probe the mechanisms of various organic reactions. By systematically modifying the cyclopentyl or the 2-chlorophenyl group, one can investigate the steric and electronic effects on reaction rates and selectivity.

For example, replacing the cyclopentyl group with smaller or larger cycloalkyl groups would allow for a systematic study of steric effects on nucleophilic substitution reactions at the carbinol center. Similarly, altering the substituent on the phenyl ring (e.g., replacing the chloro group with electron-donating or other electron-withdrawing groups) would provide insight into the electronic demands of a given transformation.

Isotopically labeled derivatives, for instance, with deuterium at the carbinol position, could be synthesized to determine kinetic isotope effects, providing valuable information about transition state structures and reaction mechanisms.

Q & A

Basic: What are the optimal synthetic routes for (2-Chlorophenyl)(cyclopentyl)methanol?

Methodological Answer:

The compound can be synthesized via nucleophilic addition or reduction of a ketone precursor. A plausible route involves:

Formation of (2-Chlorophenyl)cyclopentyl ketone : React 2-chlorobenzoyl chloride with cyclopentene in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a solvent like cyclohexane (similar to methods used for o-Chlorophenyl cyclopentyl ketone synthesis) .

Reduction to methanol derivative : Reduce the ketone using agents like NaBH₄ or LiAlH₄. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation for isolation. Monitor purity via HPLC or GC-MS .

Advanced: How can computational methods predict steric and electronic effects in this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and QSPR models can analyze:

- Steric hindrance : Calculate dihedral angles between the cyclopentyl and 2-chlorophenyl groups to assess conformational flexibility.

- Electronic effects : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Solubility and reactivity : Use neural networks trained on datasets (e.g., CC-DPS) to predict logP, pKa, and reaction pathways .

Example workflow : Optimize geometry at the B3LYP/6-31G* level, then calculate Fukui indices for reactivity hotspots .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve crystal structures. Constrain hydrogen atoms geometrically (C–H = 0.93–0.98 Å, O–H = 0.82 Å) and refine displacement parameters .

- NMR : Assign peaks via ¹H/¹³C DEPT and HSQC. The cyclopentyl group’s protons will show complex splitting (δ ~1.5–2.5 ppm), while the methanol proton appears as a broad singlet (δ ~2.0–3.0 ppm) .

- IR : Confirm hydroxyl group presence (broad ~3200–3600 cm⁻¹) and C–Cl stretching (~550–750 cm⁻¹) .

Advanced: How to resolve contradictions in reaction yields under varying solvent systems?

Methodological Answer:

Design a DOE (Design of Experiments) : Test solvents (e.g., THF, methanol, CPME) at different polarities and boiling points.

Analyze thermodynamic parameters : Calculate equilibrium constants (e.g., for transesterification or reduction steps) using Gibbs free energy models (ΔG = -RT lnK) .

Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to track intermediate formation. For example, polar aprotic solvents may accelerate ketone reduction but increase by-product formation .

Statistical validation : Apply ANOVA to identify significant variables (e.g., solvent polarity vs. temperature) .

Basic: How to ensure purity and detect impurities in the final product?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/water) and UV detection at 254 nm. Compare retention times against known impurities like (2-chlorophenyl)(1-hydroxycyclopentyl)methanone .

- Mass spectrometry : Perform HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out halogenated by-products.

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to assess hygroscopicity or solvent residues .

Advanced: How does the cyclopentyl group influence hydrogen bonding in crystalline structures?

Methodological Answer:

- Crystal packing analysis : Resolve intermolecular O–H⋯O and C–H⋯O interactions using SHELXL-refined X-ray data. For example, the cyclopentyl group’s chair conformation may sterically limit hydrogen bond angles (e.g., 80–90° dihedral angles observed in phosphorylated analogs) .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯Cl vs. H⋯O interactions) using CrystalExplorer. Compare with similar alcohols to identify packing motifs .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : Keep in airtight, light-protected containers at ≤ -20°C. Use molecular sieves to prevent hydrolysis of the methanol group.

- Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic NMR/HPLC checks. Look for oxidation to ketone or chlorophenyl ring cleavage .

Advanced: Can enantioselective synthesis be achieved for chiral derivatives?

Methodological Answer:

- Chiral catalysts : Test Jacobsen’s Mn-salen complexes or BINOL-derived phosphoric acids during ketone reduction to induce asymmetry.

- Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) and refine Flack parameters to assign absolute configuration .

- CD spectroscopy : Correlate Cotton effects (e.g., ~220 nm for n→π* transitions) with enantiomeric excess .

Basic: How to validate synthetic intermediates via spectroscopic data?

Methodological Answer:

- Intermediate tracking : For the ketone precursor, confirm carbonyl stretch (~1700 cm⁻¹ in IR) and a singlet at δ ~200–220 ppm in ¹³C NMR.

- 2D NMR : Use NOESY to verify spatial proximity between cyclopentyl and chlorophenyl groups in the methanol product .

Advanced: What mechanistic insights explain regioselectivity in cyclopentyl group addition?

Methodological Answer:

- DFT transition-state modeling : Compare activation energies for cyclopentene addition at ortho vs. para positions on 2-chlorobenzoyl chloride.

- Steric maps : Generate % buried volume (%Vbur) calculations (e.g., using SambVca) to quantify steric effects directing cyclopentyl orientation .

- Kinetic isotope effects : Deuterated studies on the methanol proton can reveal rate-determining steps in reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.